![molecular formula C22H16ClN5O2S B3007931 N-(3-氯-4-甲基苯基)-3-(苯磺酰基)[1,2,3]三唑并[1,5-a]喹唑啉-5-胺 CAS No. 866811-40-7](/img/structure/B3007931.png)

N-(3-氯-4-甲基苯基)-3-(苯磺酰基)[1,2,3]三唑并[1,5-a]喹唑啉-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

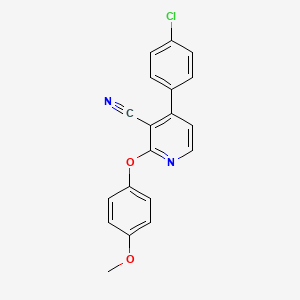

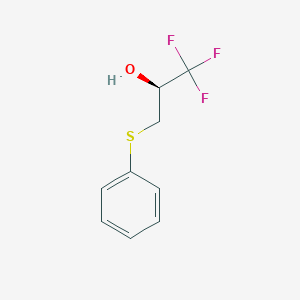

The compound N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a derivative of triazolo-annelated quinazolines, a class of compounds known for their potential pharmacological activities. The structure of this compound suggests that it may possess interesting chemical and biological properties due to the presence of the triazoloquinazoline core and the phenylsulfonyl group.

Synthesis Analysis

The synthesis of related triazoloquinazoline derivatives typically involves the use of N-cyanoimidocarbonates and substituted hydrazinobenzoic acids as building blocks. These precursors undergo cyclization reactions to form the core triazoloquinazoline structure. Subsequent functionalization, such as thionation or chlorination, followed by treatment with multifunctional nucleophiles, can lead to a variety of derivatives, potentially including the compound of interest .

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is characterized by the fusion of a triazole ring to a quinazoline scaffold. This fusion imparts rigidity to the molecule and can affect its electronic properties, potentially influencing its reactivity and interaction with biological targets. The presence of substituents like the chloro and methyl groups on the phenyl ring, as well as the phenylsulfonyl group, can further modulate the compound's properties through electronic and steric effects .

Chemical Reactions Analysis

Triazoloquinazoline derivatives can undergo various chemical reactions, particularly at the reactive sites such as the lactam moiety. These reactions can include nucleophilic substitutions or additions, which can be utilized to introduce new functional groups or to modify existing ones. The reactivity of these compounds can be leveraged to synthesize a wide range of derivatives with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoloquinazoline derivatives are influenced by their molecular structure. The presence of heteroatoms and aromatic systems can contribute to the compound's polarity, solubility, and stability. The substituents attached to the core structure can significantly affect these properties, making them crucial for the compound's suitability in various applications, including drug development. The specific properties of N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine would need to be determined experimentally .

Relevant Case Studies

While the provided data does not include direct case studies on N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine, related compounds have been studied for their biological activities. For instance, 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones have been synthesized and evaluated for their H1-antihistaminic activity, with some derivatives showing significant potency and reduced sedative effects compared to standard drugs . Additionally, triazoloquinoline derivatives have been explored for their anticancer activity, with some showing cytotoxicity against human neuroblastoma and colon carcinoma cell lines . These studies highlight the potential of triazoloquinazoline derivatives in therapeutic applications and provide a foundation for further research into the compound of interest.

科学研究应用

抗组胺剂

合成了一系列新颖的 4-丁基-1-取代-4H-[1,2,4]三唑并[4,3-a]喹唑啉-5-酮,以探索它们作为 H(1)-抗组胺剂的潜力。这些化合物对豚鼠组胺诱发的支气管痉挛表现出显着的保护作用,其中一种衍生物因其与马来酸氯苯那敏等效的活性而备受关注,但镇静作用降低 (Alagarsamy、Shankar 和 Murugesan,2008)。

抗癌活性

另一项研究重点是合成 1,2,4-三唑并[4,3-a]-喹啉衍生物,以满足抗癌活性的结构要求。一些衍生物在体外对人神经母细胞瘤和结肠癌细胞系表现出显着的细胞毒性,表明它们作为抗癌剂的潜力 (Reddy 等人,2015)。

腺苷受体拮抗剂

合成三唑并喹唑啉腺苷拮抗剂 (CGS15943) 的衍生物以增强对人 A3 受体亚型的选择性。一些衍生物对人 A3 受体表现出高亲和力和选择性,表明它们有可能用作腺苷受体拮抗剂 (Kim、Ji 和 Jacobson,1996)。此外,对这些化合物的修饰旨在增加在 A2B 或 A3 亚型的效力,从而发现了针对这些受体亚型的效力极高的衍生物 (Kim 等人,1998)。

血清素 5-HT(6) 受体拮抗剂

溶液相平行合成方法产生了一个由取代的 3-苯磺酰基-[1,2,3]三唑并[1,5-a]喹唑啉组成的组合库。这项研究发现了活性高且选择性强的 5-HT(6)R 拮抗剂,一些化合物在功能测定中表现出低于 100 nM 的 IC(50) 值,在结合测定中表现出低于 10 nM 的 Ki 值。这些发现表明它们作为选择性血清素 5-HT(6) 受体拮抗剂的潜力 (Ivachtchenko 等人,2010)。

属性

IUPAC Name |

3-(benzenesulfonyl)-N-(3-chloro-4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClN5O2S/c1-14-11-12-15(13-18(14)23)24-20-17-9-5-6-10-19(17)28-21(25-20)22(26-27-28)31(29,30)16-7-3-2-4-8-16/h2-13H,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKLIVMOJCICIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chloro-4-methylphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Methoxyphenoxy)-1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]ethanone](/img/structure/B3007858.png)

![N-benzyl-5-methyl-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3007859.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azaspiro[4.4]nonane-1-carboxylic acid](/img/structure/B3007860.png)

![2-(3-Bromophenyl)-1-[(4-fluorophenyl)methyl]benzimidazole](/img/structure/B3007863.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B3007864.png)

![N-tert-butyl-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3007867.png)

![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B3007868.png)

![(3-Oxo-2,3,5,6-tetrahydro-imidazo[2,1-b]thiazol-2-yl)-acetic acid](/img/structure/B3007870.png)